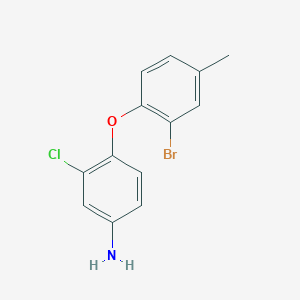

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline

Descripción

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline is a halogenated aniline derivative characterized by a brominated methylphenoxy substituent at the 4-position and a chlorine atom at the 3-position of the aniline ring. For instance, it has been referenced in a study exploring PI3K/AKT pathway modulation in bladder cancer treatment, though detailed pharmacological data remain sparse . The compound’s molecular formula is C₁₃H₁₁BrClNO, with a molecular weight of 316.6 g/mol. Its synthesis and commercial availability have been discontinued, as noted in supplier catalogs .

Propiedades

IUPAC Name |

4-(2-bromo-4-methylphenoxy)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c1-8-2-4-12(10(14)6-8)17-13-5-3-9(16)7-11(13)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSONLWWCHIHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline, a compound with the CAS number 1021236-09-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₃BrClN₃O

- Molecular Weight : 316.61 g/mol

Synthesis

The synthesis of this compound involves several steps, typically including:

- Bromination : Introduction of the bromine atom into the aromatic ring.

- Chlorination : Substitution of a chlorine atom at the meta position relative to the amine group.

- Ether Formation : Reaction with phenols to form the ether linkage.

These synthetic routes are optimized for yield and purity, often employing catalysts and specific reaction conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the phenyl group can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that electron-withdrawing groups, such as bromine and chlorine, significantly improve antimicrobial potency.

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.12 | 258 |

| Benzimidazole analogue | 0.040 | 275 |

The mechanism by which this compound exerts its biological effects primarily involves inhibition of bacterial enzymes. The methoxy group in its structure facilitates binding to active sites on enzymes critical for bacterial survival, thereby disrupting metabolic processes .

Case Studies

-

Antibacterial Activity Against Multidrug-Resistant Strains :

A study evaluated the effectiveness of various aniline derivatives, including this compound, against multidrug-resistant Salmonella Typhi. The results revealed a notable reduction in bacterial growth, highlighting its potential as a therapeutic agent . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays demonstrated that while exhibiting antibacterial properties, this compound also showed selective toxicity towards cancer cell lines, indicating potential applications in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-(2-bromo-4-methylphenoxy)-3-chloroaniline exhibit significant anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit specific cancer cell lines effectively. A study highlighted the importance of substituents in enhancing biological activity against various cancers, including non-small cell lung cancer and breast cancer .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | NSCLC | 0.12 | |

| Compound B | Breast | 0.55 | |

| Compound C | Glioma | 0.040 |

Agrochemical Applications

Fungicides and Herbicides

The compound has been identified as a key intermediate in the synthesis of various agrochemicals, particularly fungicides. Its derivatives play a role in controlling fungal diseases in crops, enhancing agricultural productivity. For example, the synthesis of biphenyl pyrrole fungicides relies on similar brominated anilines, which are effective against pathogens like powdery mildew and rust .

Case Study: Bixafen Synthesis

Bixafen is a broad-spectrum fungicide derived from intermediates like this compound. The synthesis involves multiple steps, including bromination and acetylation processes that improve yield and purity .

Material Science

Polymer Chemistry

In material science, the compound serves as a building block for synthesizing advanced polymers with specific thermal and mechanical properties. Its halogenated structure contributes to enhanced flame retardancy in polymer matrices, making it suitable for applications in automotive and aerospace industries.

Environmental Impact Studies

Research has also focused on the environmental implications of using brominated compounds like this compound. Studies evaluate its persistence in ecosystems and potential bioaccumulation effects, providing insights into safer usage practices in agriculture and industry .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, functional, and toxicological differences between 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline and related halogenated anilines.

Table 1: Structural and Functional Comparison

Key Research Findings and Contrasts

Toxicity and Environmental Impact 3-Chloroaniline is a metabolite of chlorpropham, a potato sprout inhibitor, and exhibits higher toxicity than its parent compound. Stability issues: 3-Chloroaniline degrades rapidly under storage and processing conditions (e.g., forming 3-chloro-4-hydroxyaniline in cooked potatoes), complicating residue analysis . No analogous stability data exist for the brominated analog.

Synthetic and Functional Utility 4-(Benzyloxy)-3-chloroaniline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline are critical intermediates in pharmaceutical synthesis. For example, they enable the preparation of kinase inhibitors and antiparasitic agents . 3-Chloroaniline serves as a substrate in oxidation-resistant reactions (e.g., laccase-mediated synthesis), where its stability allows high yields of target compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.